1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Description
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group and at position 4 with a formyl (carbaldehyde) moiety. This structure combines the reactivity of the triazole ring with the conformational flexibility of the tetrahydrofuran substituent, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₈H₁₁N₃O₃, with a molecular weight of 197.20 g/mol . The compound is commercially available as a building block for organic synthesis, with applications in drug discovery and agrochemical research .
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h4,6,8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDQBFKCXIUUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487350-26-4 | |
| Record name | 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
A robust and widely used method for synthesizing 1H-1,2,3-triazoles is the Cu(I)-catalyzed azide-alkyne cycloaddition reaction. For this compound, the azide component is often derived from a precursor bearing the oxolane moiety, while the alkyne is selected to allow subsequent aldehyde functionalization.
Azide Preparation: The oxolane ring is introduced via an azide intermediate synthesized from a tosylated oxolane derivative treated with sodium azide, yielding the corresponding azide compound in good yield (approximately 78%).
Cycloaddition Reaction: The azide reacts with a terminal alkyne in the presence of copper(I) iodide and a base (e.g., triethylamine) in acetonitrile at room temperature for 3 hours, producing the 1,2,3-triazole ring with the oxolane substituent attached at the 1-position.
Introduction of the Aldehyde Group at the 4-Position
Several methods exist for installing the aldehyde group on the triazole ring:
Direct Formylation: Using Vilsmeier-Haack reaction conditions or related formylation reagents to selectively introduce the aldehyde at the 4-position of the triazole ring.
Oxidation of Methyl Precursors: Starting from a methyl-substituted triazole, oxidation with reagents such as selenium dioxide or manganese dioxide can convert the methyl group to an aldehyde.
Carboxylation and Reduction: Carboxylation at the 4-position followed by reduction to the aldehyde.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide formation | NaN3, DMF, 70°C, 3 h | 78 | From tosylated oxolane precursor |
| CuAAC cycloaddition | CuI, Et3N, MeCN, RT, 3 h | 76-82 | Formation of 1,2,3-triazole ring |
| Mitsunobu reaction | PPh3, DIAD, dry THF, 0°C to RT, 3 h | 86 | Introduction of aromatic substituent |
| Reduction (DIBAL-H) | Dry DCM, 0°C to RT, 3 h | 90 | Conversion to alcohol intermediate |
| Tosylation | TsCl, Et3N, dry DCM, DMAP, 0°C to RT, 5 h | 95 | Activation of alcohol for azide substitution |
| Suzuki–Miyaura cross-coupling | Pd(OAc)2 (5 mol%), K2CO3 (3 equiv), THF:H2O (3:1), 80-85°C, 10-12 h | 82-91 | Diversification of aromatic substituent |
Yields are cumulative for each isolated step and may vary depending on scale and purification methods.
Research Findings and Analysis
- The CuAAC "Click" chemistry provides a highly regioselective and efficient route to the 1,2,3-triazole core with oxolane substituents.
- Using chiral starting materials like (S)-(-)-ethyl lactate enables stereochemical control in the oxolane moiety.
- The Suzuki–Miyaura cross-coupling reaction allows for structural diversification at the aromatic ring, which can influence biological activity.
- The aldehyde functional group introduction at the 4-position is critical for further derivatization or biological activity, although the exact method may require optimization depending on the substrate.
- The overall synthetic route avoids harsh conditions and allows for good yields and purity of intermediates, facilitating scale-up.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Purpose | Yield Range (%) | Comments |
|---|---|---|---|---|
| Azide synthesis | NaN3, DMF, 70°C | Introduce azide group | 78 | Precursor for cycloaddition |
| CuAAC cycloaddition | CuI, Et3N, MeCN, RT | Form 1,2,3-triazole ring | 76–82 | Efficient, regioselective |
| Mitsunobu reaction | PPh3, DIAD, dry THF | Install aromatic substituent | 86 | Introduces chiral center |
| Reduction (DIBAL-H) | Dry DCM, 0°C to RT | Convert ester to alcohol | 90 | Prepares for azide substitution |
| Tosylation | TsCl, Et3N, DMAP, dry DCM | Activate alcohol for azide | 95 | High yield, clean reaction |
| Suzuki–Miyaura coupling | Pd(OAc)2, K2CO3, THF:H2O, 80–85°C | Aromatic diversification | 82–91 | Versatile for various substituents |
| Aldehyde introduction | Vilsmeier-Haack or oxidation methods | Install aldehyde at C-4 | Variable | Requires optimization |
Chemical Reactions Analysis
Types of Reactions: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Information
- Molecular Formula : CHNO
- SMILES : C1CC(OC1)CN2C=C(N=N2)C=O
- InChIKey : RYDQBFKCXIUUJP-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 182.09241 | 138.4 |
| [M+Na]+ | 204.07435 | 148.9 |
| [M+NH4]+ | 199.11895 | 145.2 |
| [M+K]+ | 220.04829 | 147.9 |
| [M-H]- | 180.07785 | 140.0 |
Medicinal Chemistry
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has been investigated for its potential as a scaffold in drug design due to the triazole moiety's ability to interact with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties.
Anticancer Properties
Triazole compounds are also being explored for their anticancer potential. Preliminary studies suggest that derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its aldehyde functional group allows for further chemical modifications that can enhance biological activity or alter pharmacokinetic properties.
Material Science
The unique structural features of this compound make it a candidate for developing new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Agricultural Chemistry
Compounds containing triazole rings are known to have fungicidal properties. There is potential for this compound to be developed into agricultural products aimed at protecting crops from fungal infections.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic strains such as E. coli and S. aureus. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones compared to controls.
Case Study 2: Synthesis Pathways
Researchers developed synthetic pathways to create derivatives of this compound with enhanced biological activity. By modifying the oxolane ring or substituting different groups on the triazole ring, they were able to produce compounds with improved efficacy against cancer cell lines.
Mechanism of Action
The mechanism of action of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to form strong interactions with metal ions and can inhibit the activity of metalloenzymes. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, highlighting variations in substituents, molecular properties, and applications:
Q & A
Q. What are the optimal synthetic routes for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde?
The compound can be synthesized via 1,3-dipolar cycloaddition between an azide and an alkyne derivative. For example, a tetrahydrofuran (THF)-linked precursor can react with a propargyl aldehyde under reflux in toluene. Optimization involves solvent selection (polar aprotic solvents enhance yield), catalyst use (Cu(I) for regioselectivity), and temperature control to minimize side reactions .
Q. How should researchers characterize the structural conformation of this compound?
Use multidimensional NMR spectroscopy (¹H, ¹³C, ¹⁵N, and 2D ¹H-¹⁵N HMBC) to confirm regiochemistry and substituent positioning. X-ray crystallography is critical for resolving tautomeric forms (1H- vs. 2H-triazole) and analyzing intermolecular interactions (e.g., hydrogen bonds, π–π stacking) .
Q. What safety protocols are recommended for handling this compound?
The aldehyde group poses reactivity risks. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential Schiff base formation with proteins. Store at 2–8°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models optimize experimental conditions (e.g., solvent, catalyst loading). For instance, ICReDD’s workflow integrates computational screening with high-throughput validation to reduce trial-and-error cycles .
Q. What mechanistic insights explain its biological activity (e.g., glycosidase inhibition)?
The aldehyde group reacts with lysine residues in enzymes (e.g., α-glycosidase) to form Schiff base adducts , disrupting active sites. Comparative studies show 2H-triazole tautomers exhibit higher inhibition than 1H-forms due to improved steric alignment with enzyme pockets .
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data?
Cross-validate using complementary techniques :
- NMR for solution-state tautomer distribution.
- XRD for solid-state conformation.
- IR spectroscopy to detect aldehyde C=O stretching (~2850 cm⁻¹). Discrepancies may arise from solvent effects or polymorphism .
Q. What experimental designs are effective for optimizing reaction yields?
Apply factorial design to test variables:
Q. How does the oxolane (tetrahydrofuran) substituent influence physicochemical properties?
The oxolane ring enhances water solubility via ether oxygen hydrogen bonding. It also stabilizes the triazole-aldehyde conformation through steric hindrance, as shown in comparative molecular dynamics simulations .
Q. Can AI-driven automation accelerate derivative screening?
Yes. Autonomous labs integrate robotic synthesis with real-time LC-MS analysis. For example, AI algorithms prioritize derivatives with predicted high binding affinity to target enzymes, reducing synthesis waste by >40% .
Q. What strategies mitigate instability during long-term storage?
Lyophilize the compound to prevent hydrolysis. Store in amber vials with molecular sieves (3Å) to control moisture. Periodic HPLC-UV analysis (λ = 254 nm) monitors degradation (e.g., aldehyde oxidation to carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
